N-(5-Amino-2-methyl-phenyl)-isonicotinamide
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Description
“N-(5-Amino-2-methyl-phenyl)-isonicotinamide” is a chemical compound with the molecular formula C16H15N5 . It is a yellow solid and is known to crystallize with two independent molecules (A and B) in the asymmetric unit .
Synthesis Analysis
The synthesis of “N-(5-Amino-2-methyl-phenyl)-isonicotinamide” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent selected from Pd-C/ammonium formate, Pd-C/formic acid, and Pd-C/ammonium formate/formic acid .Molecular Structure Analysis
The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis
The crystal packing of “N-(5-Amino-2-methyl-phenyl)-isonicotinamide” is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A, and C—H…π interactions .Scientific Research Applications
Antimicrobial and Antioxidant Research
Summary of the Application
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” and its derivatives have been synthesized and studied for their in vitro antimicrobial activities against clinically isolated strains . The antioxidant activity was also determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .
Methods of Application or Experimental Procedures
A series of novel “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones . The chemical structures were confirmed by elemental analyses, UV-Vis, FT-IR and 1H NMR spectral studies .
Results or Outcomes
The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . Some compounds showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXXBXREHAVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360657 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methyl-phenyl)-isonicotinamide | |
CAS RN |
436089-25-7 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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